molecular formula C7H5N3O2S2 B13584606 4-(5-Nitro-2-thienyl)-2-thiazolamine CAS No. 34801-16-6

4-(5-Nitro-2-thienyl)-2-thiazolamine

Cat. No.: B13584606
CAS No.: 34801-16-6
M. Wt: 227.3 g/mol
InChI Key: YXXHXFBIUKWGMW-UHFFFAOYSA-N
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Description

4-(5-Nitro-2-thienyl)-2-thiazolamine is a heterocyclic compound that contains both thiazole and thiophene rings These rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nitro-2-thienyl)-2-thiazolamine typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Nitro-2-thienyl)-2-thiazolamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

4-(5-Nitro-2-thienyl)-2-thiazolamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Nitro-2-thienyl)-2-thiazolamine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s ability to inhibit specific enzymes, such as kinases, makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Nitro-2-thienyl)-2-thiazolamine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

34801-16-6

Molecular Formula

C7H5N3O2S2

Molecular Weight

227.3 g/mol

IUPAC Name

4-(5-nitrothiophen-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H5N3O2S2/c8-7-9-4(3-13-7)5-1-2-6(14-5)10(11)12/h1-3H,(H2,8,9)

InChI Key

YXXHXFBIUKWGMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=CSC(=N2)N

Origin of Product

United States

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